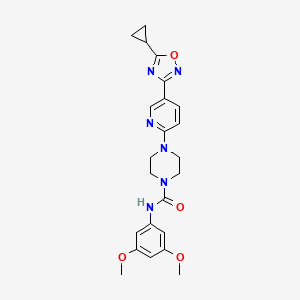

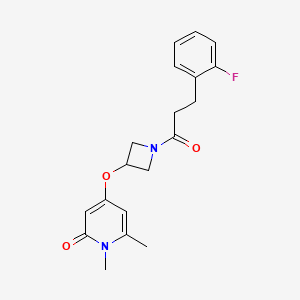

S-(4-fluorophenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of styryl ketone, which is a class of organic compounds characterized by a styryl group (a phenyl group bonded to a vinyl group) and a ketone group . Styryl ketones are often used in organic synthesis and have been studied for various biological activities .

Synthesis Analysis

Styryl ketones can be synthesized using a method of microwave-assisted condensation reaction . The yield of such reactions is often more than 90% .Molecular Structure Analysis

The molecular structure of styryl ketones can be analyzed using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . These techniques can reveal details about the compound’s functional groups and atomic connectivity .Chemical Reactions Analysis

The chemical reactions of styryl ketones can be influenced by various substituents on the phenyl and naphthyl groups . The effects of these substituents can be analyzed using Hammett substituent constants .Physical And Chemical Properties Analysis

The physical and chemical properties of styryl ketones can be characterized by their physical constants, micro analysis, and spectral data .Scientific Research Applications

Tuning Optical Properties for Enhanced Emission

Postfunctionalization of polythiophenes has been studied to understand the effects of different functional groups on their optical and photophysical properties. Specifically, modifications with phenyl, p-tolyl, methoxyphenyl, and 1-naphthyl substituents have been shown to significantly increase solid-state fluorescence due to steric interactions, offering potential applications in optoelectronic devices and sensors (Li, Vamvounis, & Holdcroft, 2002).

Fluorogenic Aldehydes for Aldol Reaction Monitoring

A novel fluorogenic aldehyde with a 1,2,3-triazole moiety has been developed for real-time monitoring of aldol reactions through fluorescence increase, demonstrating its utility in catalysis and organic synthesis research (Guo & Tanaka, 2009).

High-Performance Organic Semiconductors

The synthesis and application of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives for organic field-effect transistors (OFETs) have been explored, showcasing the impact of substituent groups on electronic properties and device performance, highlighting their potential in advanced electronic materials (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

Polymer Solar Cells with Enhanced Performance

Naphtho[1,2-b:5,6-b′]dithiophene-based copolymers have been synthesized and assessed for their suitability in polymer solar cells (PSCs), revealing significant improvements in photovoltaic performance and offering a promising avenue for the development of efficient solar energy conversion technologies (Bathula, Song, Badgujar, et al., 2013).

Novel Fluorescent Thiophene Imines

The creation of polycyclic aromatic-N-ethoxycarbonylthioamide S-oxides and their conversion to thiophene imine-fused arenes have been achieved, offering new fluorescent materials with significant bathochromic shifts in absorption and emission bands, suitable for optical and electronic applications (Witalewska, Wrona-Piotrowicz, Makal, & Zakrzewski, 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

S-(4-fluorophenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FO2S/c1-23-19-12-6-14(17-4-2-3-5-18(17)19)7-13-20(22)24-16-10-8-15(21)9-11-16/h2-13H,1H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDFIHQEYQMZOK-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)SC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)

![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)

![4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2866231.png)

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)

![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)